MOG (92 C106), mouse, rat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

MOG (92-106), mouse, rat is a biologically active peptide that corresponds to amino acids 92 to 106 of the myelin oligodendrocyte glycoprotein (MOG) from mice and rats. This peptide is significant in the study of autoimmune diseases, particularly experimental autoimmune encephalomyelitis, a model for multiple sclerosis. Mice with MOG (92-106)-induced experimental autoimmune encephalomyelitis develop extensive B cell reactivity against secondary myelin antigens .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

MOG (92-106), mouse, rat is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for temporary protection of the amino group during synthesis. The peptide is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of MOG (92-106), mouse, rat follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The process involves rigorous purification steps, typically using high-performance liquid chromatography (HPLC), to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

MOG (92-106), mouse, rat primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions

Fmoc-protected amino acids: Used in SPPS for temporary protection of the amino group.

Coupling reagents: Such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) to facilitate peptide bond formation.

Cleavage reagents: TFA (trifluoroacetic acid) is used to cleave the peptide from the resin and remove protecting groups.

Major Products Formed

The primary product formed is the MOG (92-106) peptide itself. During synthesis, side products may include truncated peptides or peptides with incomplete deprotection, which are removed during purification .

Wissenschaftliche Forschungsanwendungen

MOG (92-106), mouse, rat is extensively used in scientific research, particularly in the fields of immunology and neuroscience. Its primary application is in the study of experimental autoimmune encephalomyelitis, a model for multiple sclerosis. This peptide is used to induce the disease in animal models, allowing researchers to study the pathogenesis and potential treatments for multiple sclerosis .

In addition to its use in disease models, MOG (92-106) is also employed in studies of B cell and T cell responses, as it induces extensive B cell reactivity and weak T cell responses. This makes it a valuable tool for understanding autoimmune mechanisms and developing immunotherapies .

Wirkmechanismus

MOG (92-106), mouse, rat exerts its effects by mimicking a specific fragment of the myelin oligodendrocyte glycoprotein. When introduced into animal models, it induces an autoimmune response characterized by the activation of B cells and the production of antibodies against myelin antigens. This leads to inflammation and demyelination in the central nervous system, mimicking the pathology of multiple sclerosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

MOG (35-55): Another peptide fragment of the myelin oligodendrocyte glycoprotein, commonly used in experimental autoimmune encephalomyelitis models.

PLP (139-151): A peptide fragment of the proteolipid protein, also used in multiple sclerosis research.

MBP (84-104): A peptide fragment of the myelin basic protein, used in studies of demyelinating diseases

Uniqueness

MOG (92-106), mouse, rat is unique in its ability to induce severe autoimmune responses with extensive B cell reactivity and weak T cell responses. This distinct immunological profile makes it particularly valuable for studying the role of B cells in autoimmune diseases and for developing targeted therapies .

Eigenschaften

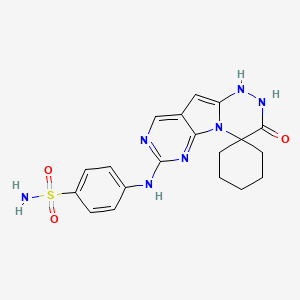

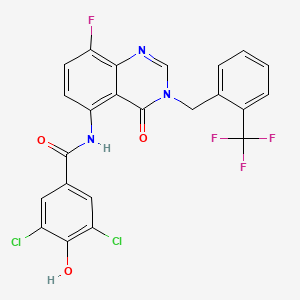

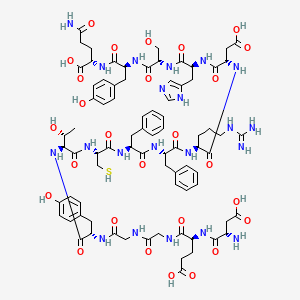

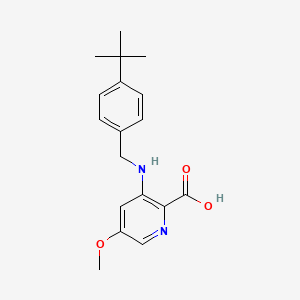

Molekularformel |

C80H105N21O27S |

|---|---|

Molekulargewicht |

1824.9 g/mol |

IUPAC-Name |

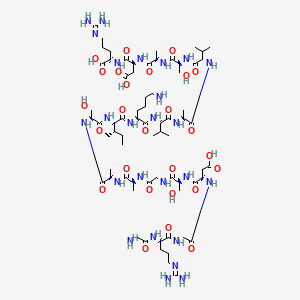

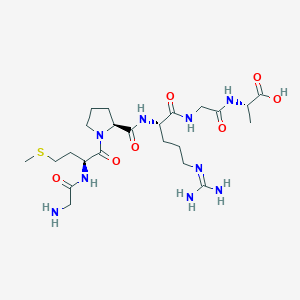

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C80H105N21O27S/c1-40(103)66(101-75(123)52(29-43-14-18-46(104)19-15-43)90-62(108)36-87-61(107)35-88-68(116)50(23-25-63(109)110)91-67(115)48(81)32-64(111)112)78(126)100-59(38-129)77(125)96-54(28-42-11-6-3-7-12-42)72(120)94-53(27-41-9-4-2-5-10-41)70(118)92-49(13-8-26-86-80(83)84)69(117)98-57(33-65(113)114)74(122)97-56(31-45-34-85-39-89-45)73(121)99-58(37-102)76(124)95-55(30-44-16-20-47(105)21-17-44)71(119)93-51(79(127)128)22-24-60(82)106/h2-7,9-12,14-21,34,39-40,48-59,66,102-105,129H,8,13,22-33,35-38,81H2,1H3,(H2,82,106)(H,85,89)(H,87,107)(H,88,116)(H,90,108)(H,91,115)(H,92,118)(H,93,119)(H,94,120)(H,95,124)(H,96,125)(H,97,122)(H,98,117)(H,99,121)(H,100,126)(H,101,123)(H,109,110)(H,111,112)(H,113,114)(H,127,128)(H4,83,84,86)/t40-,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,66+/m1/s1 |

InChI-Schlüssel |

DXDCKUPARGLTIX-HOGNHCGESA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N)O |

Kanonische SMILES |

CC(C(C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CO)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B12375411.png)

![(4R)-N-[(1R)-1-[4-(cyclopropylmethoxy)-6-oxopyran-2-yl]butyl]-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-5H-1,3-thiazole-4-carboxamide](/img/structure/B12375414.png)

![Trisodium;4-amino-3-[[4-[4-[(2-amino-4-hydroxyphenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12375425.png)

![[2-[[(5S,8S,10aR)-3-acetyl-8-[[(2S)-5-amino-1-[2-chloro-3-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]phenoxy]-5-oxopentan-2-yl]carbamoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indole-5-carbonyl]phosphonic acid;azane](/img/structure/B12375429.png)

![(E)-5-Fluoro-2-(3-((4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenoxy)methyl)styryl)benzo[d]thiazole](/img/structure/B12375449.png)

![3-(3,4-Dimethoxyphenyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B12375458.png)

![2-amino-5-[4-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-2-methylphenyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B12375468.png)

![(R)-(3-fluorophenyl)-[(2R,5R)-5-propylpyrrolidin-2-yl]methanol](/img/structure/B12375469.png)